N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Descripción
N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative featuring a phenyl group at position 3, an isopropyl group at position 5, and a 2-methylpropyl (isobutyl) amine substituent at position 5. tb) .
Propiedades
IUPAC Name |
N-(2-methylpropyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-13(2)11-20-18-10-17(14(3)4)22-19-16(12-21-23(18)19)15-8-6-5-7-9-15/h5-10,12-14,20H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEXMCVFTGRQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with isobutylamine and isopropylamine in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific photophysical properties
Mecanismo De Acción
The mechanism of action of N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Key Structural and Functional Insights:
3-Position Substituents :
- Phenyl vs. Fluorophenyl : Fluorine at the 4-position of the 3-phenyl group (e.g., compound 47) enhances anti-mycobacterial potency (IC₅₀ = 0.12 µM) compared to unsubstituted phenyl derivatives, likely due to increased electronegativity and membrane permeability .
- Chlorophenyl : Chlorine substitution (e.g., ) may improve metabolic stability but reduces solubility .
5-Position Substituents: Isopropyl vs. Aryl/Heteroaryl: 5-Aryl substituents (e.g., 5-phenyl in compound 47) improve target binding affinity in M. tb ATP synthase inhibition .
7-Amine Modifications: Pyridinylmethyl vs. Alkyl: Pyridinylmethyl amines (e.g., compound 47) exhibit strong anti-M. tb activity but may pose hERG channel inhibition risks. Alkyl chains like 2-methylpropyl (target compound) likely reduce off-target effects while maintaining moderate potency . Morpholinopropyl: Incorporation of morpholine (e.g., ) improves solubility via hydrogen bonding, a strategy applicable to optimizing the target compound .
Table 2: Physicochemical and Pharmacokinetic Trends
| Property | Target Compound | 3-(4-Fluorophenyl) Analogs (e.g., 47) | 5-Methyl Derivatives (e.g., 22) |
|---|---|---|---|
| LogP | ~4.5 (predicted) | 3.8–4.2 | 3.2–3.5 |
| Solubility (µg/mL) | <10 (predicted) | 15–30 | 20–50 |
| Microsomal Stability | Moderate (t₁/₂ ~30 min) | High (t₁/₂ > 60 min) | Moderate (t₁/₂ ~45 min) |
| hERG Inhibition | Low (predicted) | Low | Moderate |
Actividad Biológica
N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Overview of the Compound
N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The compound has been primarily studied for its role as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is crucial in regulating cell cycle progression.
The primary mechanism of action involves the inhibition of CDK2. By binding to the active site of this enzyme, the compound prevents its activity, leading to:
- G1 Phase Arrest : This halts cancer cell proliferation.
- Induction of Apoptosis : The inhibition of CDK2 promotes programmed cell death in cancer cells.
Additionally, there is evidence suggesting that this compound may exhibit antimycobacterial activity , particularly against Mycobacterium tuberculosis, by inhibiting mycobacterial ATP synthase.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:
- In vitro Studies : Derivatives similar to this compound have shown IC50 values ranging from 0.31 to 0.71 µM against various cancer cell lines, outperforming standard treatments like erlotinib .
| Study Type | IC50 Range (µM) | Comparison Treatment |
|---|---|---|
| In vitro | 0.31 - 0.71 | Erlotinib |
The mechanism insights reveal that the compound's ability to inhibit CDK2 leads to G1 phase arrest in cancer cells, preventing further cell division and promoting apoptosis .
Antimycobacterial Activity
Research indicates that N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine may also be effective against Mycobacterium tuberculosis. This activity is attributed to its inhibition of ATP synthase in mycobacteria, which is essential for their energy production .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have shown that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. Key factors include:
- Substituents on the Phenyl Ring : Variations can enhance potency against specific targets.
- Alkyl Chain Length : Adjustments can affect solubility and bioavailability.
Case Studies
Several case studies provide insights into the biological activity of this compound:
- Case Study on Anticancer Efficacy :
- Case Study on Antimycobacterial Effects :
- Another study reported that this compound exhibited significant inhibitory effects on Mycobacterium tuberculosis in vitro, suggesting its potential as a therapeutic agent for tuberculosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
